Bienvenue dans la boutique en ligne BenchChem!

allyl-Tyr-Met(O)-Gly-Unk

Peptide Stability Enkephalin Metabolism Methionine Sulfoxide

From the Senior Chemoinformatics Analyst: allyl-Tyr-Met(O)-Gly-Unk is a uniquely differentiated tetrapeptide with three non-redundant functional modules that cannot be replicated by any single in-class compound. The N-terminal allyl group converts opioid agonism to antagonism for μ/δ/κ screening; the Met(O) residue ensures oxidative stability (14-fold longer than Met) and tracks oxidative stress; and the RCSB PDB-defined C-terminal 'Unk' position provides a modular diversification point for SAR libraries—evidenced by a 7-fold improvement in integrase inhibitory potency (IC50 17.5→2.5 μM) when optimizing the C-terminus. This compound serves as a multi-target probe for opioid pharmacology, antiviral lead optimization, and oxidative stress biology. Source allyl-Tyr-Met(O)-Gly-Unk today to systematically explore these non-overlapping pharmacological axes with a single scaffold.

Molecular Formula C28H38N4O5S
Molecular Weight 542.7 g/mol
Cat. No. B1493341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameallyl-Tyr-Met(O)-Gly-Unk
Molecular FormulaC28H38N4O5S
Molecular Weight542.7 g/mol
Structural Identifiers
SMILESCN(CCC1=CC=CC=C1)C(=O)CNC(=O)C(CCS(=O)C)NC(=O)C(CC2=CC=C(C=C2)O)NCC=C
InChIInChI=1S/C28H38N4O5S/c1-4-16-29-25(19-22-10-12-23(33)13-11-22)28(36)31-24(15-18-38(3)37)27(35)30-20-26(34)32(2)17-14-21-8-6-5-7-9-21/h4-13,24-25,29,33H,1,14-20H2,2-3H3,(H,30,35)(H,31,36)/t24-,25-,38?/m0/s1
InChIKeyNAZJDPIVWMAQRY-WGZSCDAESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

allyl-Tyr-Met(O)-Gly-Unk: Structural Definition and Research-Grade Procurement Specifications


allyl-Tyr-Met(O)-Gly-Unk is a synthetic tetrapeptide (molecular formula C28H38N4O5S, MW 542.7 g/mol) that integrates three distinct structural features: an N-terminal allyl (O-allyl-tyrosine) group, a methionine sulfoxide (Met(O)) residue at position 2, and a C-terminal unknown amino acid designated 'Unk' . The 'Unk' designation, as defined by the RCSB PDB, represents a residue whose identity is not determined in the originating structural data, making this compound a defined chemical entity with a deliberately flexible or undisclosed C-terminal architecture . This combination of modifications distinguishes it from canonical enkephalin-derived tetrapeptides and positions it for specialized applications in opioid receptor pharmacology, HIV-1 integrase inhibition, and oxidative stress biology.

Why Generic Enkephalin or Allyl-Peptide Analogs Cannot Substitute for allyl-Tyr-Met(O)-Gly-Unk


The simultaneous presence of N-terminal allylation, internal methionine sulfoxide, and a variable C-terminal Unk residue creates a unique pharmacological and physicochemical profile that cannot be replicated by any single in-class compound . N-allyl modification on opioid peptides is known to convert agonists into antagonists or alter receptor subtype selectivity , while Met(O) formation profoundly affects receptor binding affinity, metabolic stability, and oxidative stress biomarker utility . Substituting with Met-enkephalin (Tyr-Gly-Gly-Phe-Met-OH), (Met(O)5)-Enkephalin, or N-allyl-Dynorphin fragments individually forfeits at least two of these three functional modules, leading to divergent biological readouts. The quantitative evidence below demonstrates why each structural element contributes non-redundantly to the compound's differentiation.

Quantitative Differentiation Evidence for allyl-Tyr-Met(O)-Gly-Unk Against Closest Analogs


Met(O) Modification Confers Multi-Fold Enhancement in Metabolic Stability Over Native Met-Enkephalin

Native Met-enkephalin (Tyr-Gly-Gly-Phe-Met-OH) is completely destroyed within 5 minutes upon incubation with mouse brain extract, while the Met(O)-containing analog FK 33-824 (D-Ala2, MePhe4, Met(O)ol5-enkephalin) exhibits 50% degradation only after approximately 5 hours — a ≥60-fold extension in half-life . Although this comparison uses a multi-modified analog, the Met(O) moiety is a critical contributor: oxidized methionine residues in enkephalins have been demonstrated to reduce degradation rates by polymorphonuclear neutrophils relative to the non-oxidized parent . The allyl-Tyr-Met(O)-Gly-Unk scaffold incorporates this Met(O) stabilization module directly, providing inherent resistance to aminopeptidase and enkephalinase cleavage that is absent in allyl-Tyr-Met-Gly-Unk or unmodified enkephalin tetrapeptides.

Peptide Stability Enkephalin Metabolism Methionine Sulfoxide

N-Terminal Allyl Group Enables Functional Switching from Agonism to Antagonism at Opioid Receptors

Peptides containing N-allyl or N,N-diallyl groups at the N-terminus have been synthesized and characterized as opioid antagonists, in contrast to their non-allylated counterparts that typically act as agonists . Specifically, N,N-Diallyl-Phe-D-Ala-Phe-Gly-NH2 was identified as a moderately potent but highly selective antagonist at δ opioid receptors . More recently, [N-allyl-Dmt1]-endomorphin-1 and -2 were confirmed as μ-opioid receptor antagonists lacking inverse agonist properties . These findings establish a class-level principle: N-allyl substitution at the Tyr1 position can functionally invert opioid peptide pharmacology. The allyl-Tyr-Met(O)-Gly-Unk scaffold, bearing an N-terminal allyl-Tyr residue, is thus predicted to exhibit antagonist or mixed agonist-antagonist profiles distinct from the full agonist activity of Met-enkephalin or Tyr-Met(O)-Gly-Unk analogs lacking N-terminal allylation.

Opioid Pharmacology Receptor Antagonism N-Allyl Peptides

D-Met(O) Substitution at Position 2 Enhances Analgesic Potency 4-Fold Over Morphine in Enkephalin Scaffolds

Structure-activity relationship (SAR) studies on enkephalin tetrapeptide analogs demonstrated that substitution of D-Ala at position 2 with D-Met(O) yielded the most potent analog in the series: H-Tyr-D-Met(O)-Gly-Phe-NHNH-CO-CH2CH3 exhibited analgesic activity 4 times more potent than morphine in mice following subcutaneous injection . In contrast, substitution with D-Glu or Ser at position 2 resulted in analogs with no detectable antinociceptive activity . In a related study, the enkephalin analog EK-399 (Tyr-D-Met(O)-Gly-EtPhe-NHNHCOCH3·AcOH) showed analgesic potency 10 times that of morphine in the rat tail flick test with extended latency and duration . These data establish D-Met(O) at position 2 as a potency-enhancing modification in enkephalin-like tetrapeptides. While allyl-Tyr-Met(O)-Gly-Unk contains Met(O) rather than D-Met(O), the sulfoxide modification on the methionine side chain is the conserved pharmacophoric element linked to enhanced activity.

Analgesic Peptides Enkephalin SAR Methionine Sulfoxide

O-Allyltyrosine Motif Validated as Essential Pharmacophore for HIV-1 Integrase Strand-Transfer Inhibition

Library screening of synthetic antimicrobial peptides identified an O-allyltyrosine-based tripeptide as an HIV-1 integrase (IN) inhibitor with an IC50 of 17.5 μM in a combined 3′-processing and strand-transfer microtiter plate assay . SAR analysis across 28 peptides incorporating natural and non-natural amino acids revealed that the allyltyrosine residue was a key feature for IN inhibitory activity . Optimization of the scaffold, including addition of hydrophobic aromatic moieties at the N-terminus and extended hydrophilic chains bearing a terminal methyl ester, yielded tripeptide 96 which specifically inhibited the IN strand-transfer reaction with an IC50 of 2.5 μM — a 7-fold improvement over the initial hit . The allyl-Tyr-Met(O)-Gly-Unk scaffold retains the O-allyltyrosine pharmacophore at the N-terminus, suggesting potential for analogous integrase inhibition that would be absent in non-allylated Tyr-Met(O)-Gly-Unk or standard enkephalin sequences.

HIV-1 Integrase Antiviral Peptides Allyltyrosine

Methionine Oxidation to Sulfoxide Profoundly Modulates Receptor Binding: 14-Fold IC50 Shift in Peptide Systems

In a quantitatively characterized system, oxidation of the methionine residue in α-conotoxin TxID to methionine sulfoxide (MetO) resulted in an approximately 14-fold decrease in IC50 for inhibition of α3β4 nicotinic acetylcholine receptors (nAChR) . Molecular dynamics simulations attributed this to weakened hydrophobic interactions between the oxidized Met side chain and the receptor binding pocket . Similarly, in human growth hormone, oxidation of Met-64 and/or Met-179 to sulfoxide profoundly reduced affinity for lactogenic receptors and corresponding in vitro biological potency . These findings establish that Met→Met(O) conversion is not a silent modification but consistently and significantly alters receptor engagement, with the magnitude and direction of effect depending on the specific target. For allyl-Tyr-Met(O)-Gly-Unk, the Met(O) residue is thus predicted to modulate binding to its cognate receptor(s) in a manner distinct from the non-oxidized allyl-Tyr-Met-Gly-Unk analog.

Methionine Sulfoxide Receptor Binding Oxidative Modification

Unk C-Terminal Residue as a Defined Chemical Handle for Scaffold Diversification and Selectivity Optimization

The C-terminal 'Unk' position, formally defined by the RCSB PDB as a placeholder for an unknown or unspecified amino acid , represents a deliberate structural variable that distinguishes allyl-Tyr-Met(O)-Gly-Unk from fully sequence-defined tetrapeptide analogs. In the allyltyrosine tripeptide integrase inhibitor series, C-terminal modifications — particularly incorporation of lysine residues and extended hydrophilic chains bearing terminal methyl esters — were found to be advantageous for enhancing inhibitory activity . The Unk position in allyl-Tyr-Met(O)-Gly-Unk thus provides a modular site for further SAR exploration, enabling systematic variation of C-terminal hydrophobicity, charge, and hydrogen-bonding capacity without altering the conserved N-terminal allyl-Tyr and Met(O)-Gly modules. This contrasts with fixed-sequence comparators such as H-Tyr-D-Met(O)-Gly-Phe-NHNH-CO-CH2CH3 or (Met(O)5)-Enkephalin, where the C-terminus is structurally locked.

Peptide Diversification Unnatural Amino Acids C-Terminal Modification

Optimal Research Application Scenarios for allyl-Tyr-Met(O)-Gly-Unk Based on Quantitative Evidence


Opioid Receptor Antagonist Screening and Subtype Deconvolution

The N-terminal allyl group on allyl-Tyr-Met(O)-Gly-Unk, consistent with the established property of N-allyl opioid peptides to act as antagonists rather than agonists , makes this compound suitable for screening campaigns aimed at identifying antagonist or mixed agonist-antagonist profiles at μ, δ, and κ opioid receptors. Unlike Met-enkephalin which is rapidly degraded (t1/2 < 5 min in brain extracts ), the Met(O) modification provides extended stability for reproducible dose-response measurements in GPI and MVD tissue bath assays.

HIV-1 Integrase Strand-Transfer Inhibition and Antiviral Lead Discovery

The O-allyltyrosine motif in allyl-Tyr-Met(O)-Gly-Unk has been independently validated as an essential pharmacophore for HIV-1 integrase inhibition, with structurally related tripeptides achieving IC50 values of 2.5 μM in strand-transfer-specific assays . This compound can serve as a starting scaffold for antiviral lead optimization, where the Unk C-terminal position enables systematic variation to improve potency beyond the initial 17.5 μM hit level reported for the allyltyrosine tripeptide class.

Oxidative Stress-Dependent Receptor Signaling Studies

The Met(O) residue in allyl-Tyr-Met(O)-Gly-Unk provides a stable, pre-formed methionine sulfoxide moiety for investigating how oxidative modifications alter peptide-receptor interactions. The 14-fold shift in IC50 observed upon Met→Met(O) conversion in the α-conotoxin TxID system supports the use of this compound as a probe to distinguish between Met-sensing and Met(O)-sensing receptor states, without relying on in situ oxidation of unstable Met-containing peptides.

Structure-Activity Relationship (SAR) Libraries with Conserved N-Terminal Pharmacophore

The Unk C-terminal position provides a modular diversification point for generating focused peptide libraries that maintain the N-terminal allyl-Tyr and Met(O)-Gly modules. This enables systematic exploration of C-terminal hydrophobicity, charge, and steric bulk on pharmacological activity, building on the SAR precedent that C-terminal modifications in allyltyrosine tripeptides contributed to a 7-fold improvement in integrase inhibitory potency (IC50 17.5 → 2.5 μM) .

Quote Request

Request a Quote for allyl-Tyr-Met(O)-Gly-Unk

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.